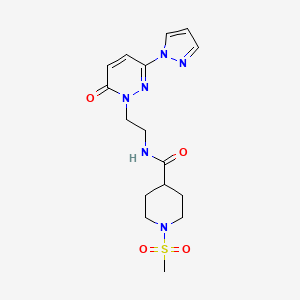
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a complex organic compound notable for its diverse potential applications in chemistry and pharmacology. Its structure, characterized by multiple functional groups, enables a variety of synthetic and reactive possibilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide involves a multi-step process that integrates several types of organic reactions, including nucleophilic substitution, condensation, and oxidation. A common synthetic route begins with the preparation of piperidine-4-carboxylic acid, followed by methylsulfonation, and subsequent attachment of the pyrazole and pyridazine moieties through a series of amide bond formations and cyclizations.
Industrial Production Methods: : Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts can be employed. Maintaining stringent control over temperature, pressure, and pH levels is crucial in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of the methylsulfonyl group to sulfone derivatives.
Reduction: : Reduction of the pyridazinone ring to dihydropyridazine intermediates.
Substitution: : Nucleophilic substitution at the carboxamide and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) under mild acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.
Substitution: : Use of bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Major Products: : Oxidation and reduction of the original compound yield a variety of derivatives, each with potential applications in different fields. Common products include sulfone derivatives and dihydropyridazine intermediates.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide has notable potential in various scientific research fields:
Chemistry: : Utilized as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological systems and its efficacy as a ligand in protein binding studies.
Medicine: : Investigated for its therapeutic properties, particularly in the treatment of inflammatory and neurological disorders due to its multi-functional groups.
Industry: : Used in the development of novel materials and as a catalyst in specific organic reactions.
Wirkmechanismus
The mechanism of action for this compound often involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites of certain proteins, altering their function and leading to therapeutic effects. Pathways involved include inhibition of enzyme activity or modulation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds:
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide: stands out due to its unique pyrazole and pyridazine rings which provide distinct chemical properties.
Similar Compounds: : Piperidine carboxamides, pyrazole derivatives, and pyridazine analogues. Each of these has their own distinct functional groups which influence their reactivity and application.
Conclusion
This compound is a compound with intriguing applications and complex synthesis methods. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a valuable subject of study.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-27(25,26)20-10-5-13(6-11-20)16(24)17-8-12-22-15(23)4-3-14(19-22)21-9-2-7-18-21/h2-4,7,9,13H,5-6,8,10-12H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGQYVLGUHNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














